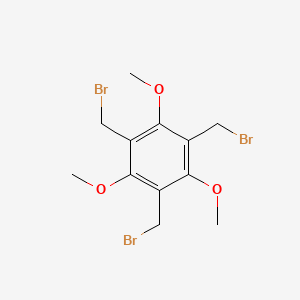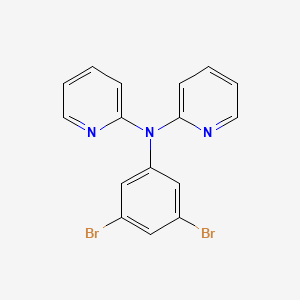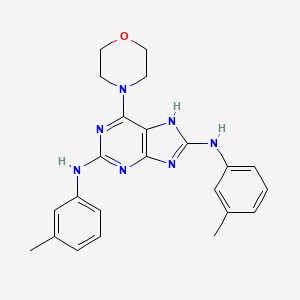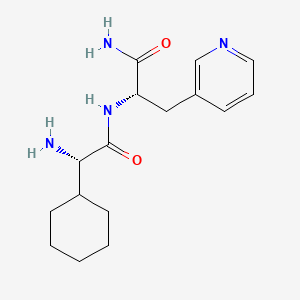![molecular formula C8H11PSe B12518193 Phosphine, [2-(phenylseleno)ethyl]- CAS No. 676346-05-7](/img/structure/B12518193.png)
Phosphine, [2-(phenylseleno)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, [2-(phenylseleno)ethyl]- is an organophosphorus compound characterized by the presence of a phosphine group attached to a 2-(phenylseleno)ethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [2-(phenylseleno)ethyl]- typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the addition of a phosphine (P–H) to an unsaturated compound, followed by the reduction of phosphine oxides and related compounds . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of phosphine compounds generally involves large-scale reactions using similar synthetic routes as in laboratory settings but optimized for efficiency and yield. The use of advanced catalysts and continuous flow reactors can enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, [2-(phenylseleno)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phosphine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as phenylsilane for reduction . Substitution reactions often require specific catalysts and solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the original phosphine compound.
Applications De Recherche Scientifique
Phosphine, [2-(phenylseleno)ethyl]- has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism by which phosphine, [2-(phenylseleno)ethyl]- exerts its effects involves its interaction with molecular targets and pathways. For instance, in catalytic reactions, the phosphine group can coordinate with metal centers, facilitating the formation and breaking of chemical bonds . The specific pathways and targets depend on the context of its application, such as in catalysis or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to phosphine, [2-(phenylseleno)ethyl]- include:
Ethyldiphenylphosphine: Another organophosphorus compound with similar reactivity.
Triphenylphosphine: Widely used in organic synthesis and catalysis.
Dimethylphenylphosphine: Known for its applications in various chemical reactions.
Uniqueness
Phosphine, [2-(phenylseleno)ethyl]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific catalytic and synthetic applications where other phosphines may not be as effective.
Propriétés
Numéro CAS |
676346-05-7 |
|---|---|
Formule moléculaire |
C8H11PSe |
Poids moléculaire |
217.12 g/mol |
Nom IUPAC |
2-phenylselanylethylphosphane |
InChI |
InChI=1S/C8H11PSe/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7,9H2 |
Clé InChI |
BORSUBFJBUQOBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Se]CCP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-4-[(methylamino)methyl]aniline](/img/structure/B12518127.png)
![1,1'-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene](/img/structure/B12518135.png)
![2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B12518137.png)

![Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate](/img/structure/B12518149.png)

![Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]-](/img/structure/B12518176.png)




![2-Azabicyclo[2.2.1]heptane-3-thione](/img/structure/B12518206.png)
![5-Isopropyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12518208.png)
![5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12518219.png)
